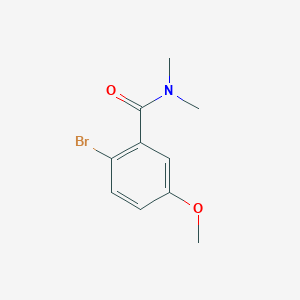
Benzamide, 2-bromo-5-methoxy-N,N-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-methoxy-N,N-dimethyl-benzamide is an organic compound with the molecular formula C10H14BrNO It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the 2-position, a methoxy group at the 5-position, and two methyl groups attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2-bromo-5-methoxy-N,N-dimethyl- typically involves the following steps:
Starting Material: The synthesis begins with 2-bromo-5-methoxybenzoic acid.
Amidation Reaction: The carboxylic acid group of 2-bromo-5-methoxybenzoic acid is converted to an amide group by reacting it with dimethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or using a direct amidation method.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of Benzamide, 2-bromo-5-methoxy-N,N-dimethyl- may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as recrystallization or chromatography is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-methoxy-N,N-dimethyl-benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like LiAlH4 or borane-tetrahydrofuran complex (BH3-THF) in anhydrous conditions.
Major Products
Substitution: Formation of 2-substituted-5-methoxy-N,N-dimethyl-benzamides.
Oxidation: Formation of 2-bromo-5-hydroxy-N,N-dimethyl-benzamide or 2-bromo-5-formyl-N,N-dimethyl-benzamide.
Reduction: Formation of 2-bromo-5-methoxy-N,N-dimethyl-benzylamine.
Scientific Research Applications
2-Bromo-5-methoxy-N,N-dimethyl-benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzamide, 2-bromo-5-methoxy-N,N-dimethyl- depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine and methoxy substituents can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary, but typically include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methoxybenzoic acid: Lacks the dimethylamino group, making it less lipophilic and potentially less bioactive.
2-Bromo-N,N-dimethylbenzamide: Lacks the methoxy group, which may affect its electronic properties and reactivity.
5-Methoxy-N,N-dimethylbenzamide: Lacks the bromine atom, which can influence its reactivity and potential biological activity.
Uniqueness
2-Bromo-5-methoxy-N,N-dimethyl-benzamide is unique due to the presence of both bromine and methoxy substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these groups with the dimethylamino moiety makes it a versatile compound for various applications.
Properties
CAS No. |
212908-12-8 |
|---|---|
Molecular Formula |
C10H12BrNO2 |
Molecular Weight |
258.11 g/mol |
IUPAC Name |
2-bromo-5-methoxy-N,N-dimethylbenzamide |
InChI |
InChI=1S/C10H12BrNO2/c1-12(2)10(13)8-6-7(14-3)4-5-9(8)11/h4-6H,1-3H3 |
InChI Key |
RXQNDMNLEVXVIN-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1=C(C=CC(=C1)OC)Br |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC(=C1)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


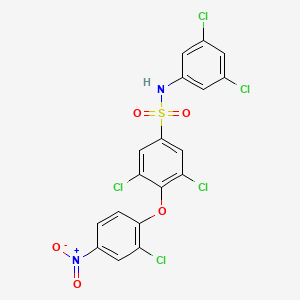

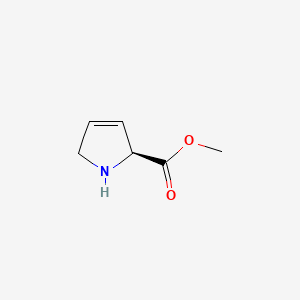
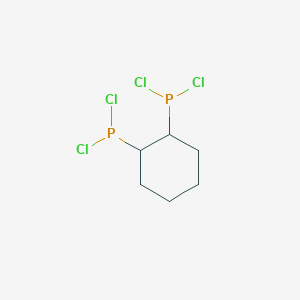
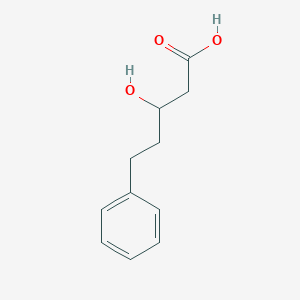
![3-Cyclopropyl-5-[1-[(3-methylimidazol-4-yl)methyl]pyrrolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B1654124.png)
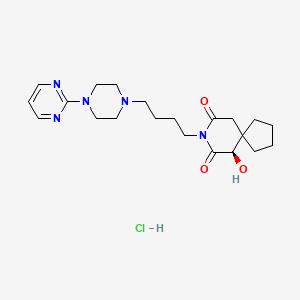
![N-[2-(1-Methylpyrazol-4-yl)pyridin-3-yl]-4-propan-2-yl-1,3-thiazole-5-carboxamide](/img/structure/B1654129.png)
![5-[3-[(2S)-2-(Hydroxymethyl)pyrrolidine-1-carbonyl]phenyl]-6-methyl-1H-pyrimidine-2,4-dione](/img/structure/B1654130.png)
![Methyl 2-[1-[(2S)-2-(2,4-dioxo-1H-quinazolin-3-yl)-4-methylsulfanylbutanoyl]piperidin-4-yl]acetate](/img/structure/B1654131.png)
![5-[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1-methylpiperazin-2-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B1654132.png)
![3-(2-fluorophenyl)-10-(quinoxalin-6-yl)-9,10-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione](/img/structure/B1654133.png)
![N-[(3R,4R)-3-Hydroxy-1-(1,3-thiazol-4-ylmethyl)piperidin-4-YL]quinoline-4-carboxamide](/img/structure/B1654135.png)
![N-[(4-Cyclohexyl-1,2,4-triazol-3-YL)methyl]-3-(1-methylimidazole-2-carbonyl)piperidine-1-carboxamide](/img/structure/B1654136.png)
